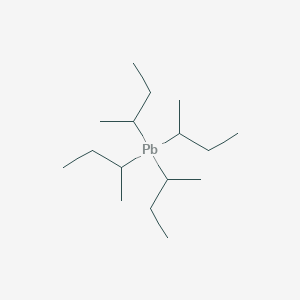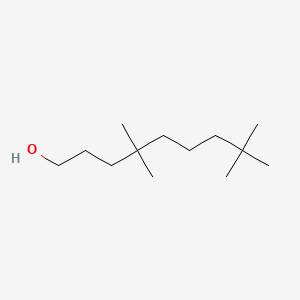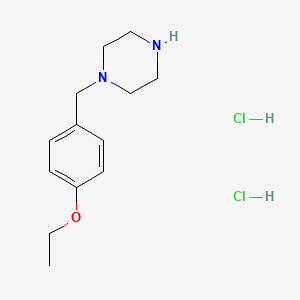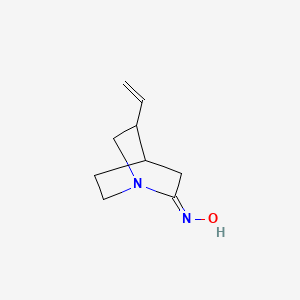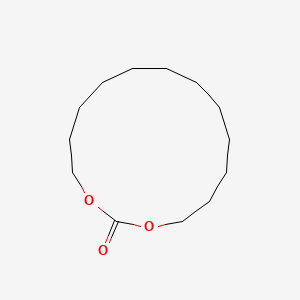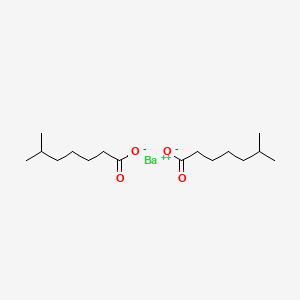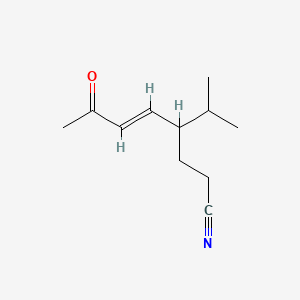
5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octenenitrilo, 4-(1-metiletil)-7-oxo-, (E)-(+/-)-: es un compuesto orgánico con una estructura compleja que incluye un grupo nitrilo, un grupo oxo y una cadena octeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Octenenitrilo, 4-(1-metiletil)-7-oxo-, (E)-(+/-)- se puede lograr a través de varios métodos. Un enfoque común implica la reacción de aminas arilo o heterílicas sustituidas con cianoacetatos alquílicos bajo diversas condiciones. Por ejemplo, el tratamiento directo de diferentes aminas con cianoacetato de metilo sin solvente a temperatura ambiente puede producir el compuesto objetivo . Otro método implica agitar los reactivos sin solvente a temperaturas elevadas, como 70 °C, seguido de agitación durante la noche a temperatura ambiente .
Métodos de Producción Industrial
La producción industrial de este compuesto generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. La reacción sin solvente de aminas arilo con cianoacetato de etilo a altas temperaturas (por ejemplo, 150 °C) es uno de los métodos ampliamente utilizados para la producción industrial .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Octenenitrilo, 4-(1-metiletil)-7-oxo-, (E)-(+/-)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo nitrilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los alcoholes se pueden utilizar en condiciones básicas o ácidas.
Principales Productos Formados
Oxidación: Formación de derivados oxo.
Reducción: Formación de aminas primarias.
Sustitución: Formación de nitrilos sustituidos y otros derivados.
Aplicaciones Científicas De Investigación
5-Octenenitrilo, 4-(1-metiletil)-7-oxo-, (E)-(+/-)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica para la preparación de varios compuestos heterocíclicos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como precursor para la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos especiales e intermediarios para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Octenenitrilo, 4-(1-metiletil)-7-oxo-, (E)-(+/-)- implica su interacción con objetivos y vías moleculares específicas. El grupo nitrilo puede participar en reacciones de adición nucleofílica, mientras que el grupo oxo puede sufrir varias transformaciones. Estas interacciones pueden conducir a la formación de compuestos biológicamente activos que ejercen sus efectos a través de vías moleculares específicas.
Comparación Con Compuestos Similares
Compuestos Similares
4-Metil-5-(1-metiletil)octano: Similar en estructura pero carece de los grupos nitrilo y oxo.
2,4-Hexadieno, 3,4-dimetil-: Contiene una cadena octeno similar pero difiere en grupos funcionales.
Singularidad
5-Octenenitrilo, 4-(1-metiletil)-7-oxo-, (E)-(+/-)- es único debido a la presencia de ambos grupos nitrilo y oxo, que confieren reactividad química distinta y potenciales actividades biológicas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones sintéticas e investigativas.
Propiedades
Número CAS |
88778-61-4 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(E)-7-oxo-4-propan-2-yloct-5-enenitrile |
InChI |
InChI=1S/C11H17NO/c1-9(2)11(5-4-8-12)7-6-10(3)13/h6-7,9,11H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
PSCBLGYZDXBAEQ-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)C(CCC#N)/C=C/C(=O)C |
SMILES canónico |
CC(C)C(CCC#N)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


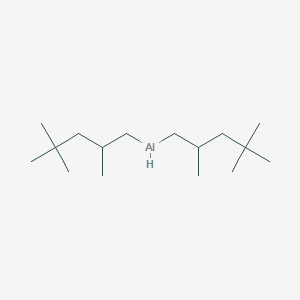
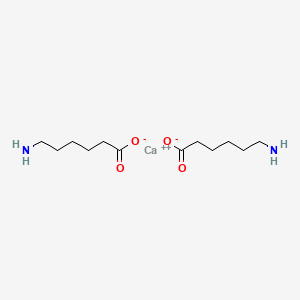
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)




